molecular formula C13H15NO4 B1276822 1-benzylpyrrolidine-2,5-dicarboxylic Acid CAS No. 433933-93-8

1-benzylpyrrolidine-2,5-dicarboxylic Acid

Cat. No. B1276822
M. Wt: 249.26 g/mol
InChI Key: QREMUNONTQIPQO-UHFFFAOYSA-N
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Description

1-Benzylpyrrolidine-2,5-dicarboxylic acid is a compound that can be derived from pyrrolidine derivatives. It is a structural motif present in various synthetic targets, including pharmaceuticals and natural products. The compound's relevance is underscored by its presence in the synthesis of jasmone analogues, which are compounds with a cyclopentenone framework, and in the production of 2,5-dialkylpyrrolidine alkaloids .

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been explored through various methods. For instance, 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives have been synthesized using microwave-assisted synthesis, which offers high yields and efficient production . Additionally, the synthesis of 1-benzyl-3-hydroxypyrrolidine-2,5-dione has been achieved through a melting reaction of the salt formed by L-malic acid and benzylamine in methanol, with optimal conditions at 140°C for 8 hours yielding a 68% success rate . Furthermore, the asymmetric synthesis of 4-aminopyrrolidine carboxylic acids has been reported, with diastereoselective conjugate addition being a key step in the process .

Molecular Structure Analysis

The molecular structure of 1-benzylpyrrolidine-2,5-dicarboxylic acid derivatives can be confirmed through various spectroscopic methods, including 1H NMR and IR spectroscopy. These techniques have been used to confirm the structure of synthesized compounds, ensuring the accuracy of the synthetic methods employed .

Chemical Reactions Analysis

1-Benzylpyrrolidine-2,5-dicarboxylic acid derivatives can undergo several chemical reactions. For example, 1-benzyl-2,5-dicyanopyrrolidine reacts with alkyl halides to give unsymmetrical 2,5-dialkylated products. These products can then be hydrolyzed to form γ-diketones or undergo decyanation and debenzylation to yield 2,5-dialkylpyrrolidine alkaloids . Additionally, the synthesis of 5-hydroxy-1-aminopyrroline-3-carboxylic acid derivatives from 1,2-diaza-1,3-butadienes and aldehydes has been demonstrated, showcasing the versatility of pyrrolidine derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-benzylpyrrolidine-2,5-dicarboxylic acid derivatives are influenced by their molecular structure. The presence of functional groups such as carboxylic acids and amine groups can affect properties like solubility, melting point, and reactivity. The melting reaction used to synthesize 1-benzyl-3-hydroxypyrrolidine-2,5-dione, for example, indicates that the compound has a melting point that can be manipulated under specific reaction conditions . The antimicrobial activity of certain pyrrolidine derivatives also highlights the biological relevance of these compounds .

Scientific Research Applications

Microwave Assisted Synthesis and Antimicrobial Activity

1-Benzylpyrrolidine-2,5-dicarboxylic acid and its derivatives have been synthesized using microwave-assisted methods, yielding promising results. A specific derivative, 1-acetyl-2-benzylpyrrolidine-2-carboxamide, showed notable antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Sreekanth & Jha, 2020).

Pharmacological Research Tool for mGluR6 Selectivity

The synthesis of 1-benzyl derivatives of pyrrolidine-2,4-dicarboxylic acid, starting from cis-4-hydroxy-D-proline, resulted in compounds with selective activity at metabotropic glutamate receptors (mGluRs). These derivatives, particularly 1-benzyl-APDC, demonstrate potential as pharmacological research tools due to their selectivity for mGluR6 (Tueckmantel et al., 1997).

Metabolism and Electrophilic Species Trapping

Studies on the metabolism of 1-benzylpyrrolidine revealed the formation of various cyano adducts and cyanolactams upon incubation with rabbit liver microsomal preparations. This research provides insights into the metabolic pathways of this compound and its potential for alkylating nucleophilic functionalities in microsomal macromolecules (Ho & Castagnoli, 1980).

Coordination Chemistry and Magnetic Properties

In coordination chemistry, 1-benzylpyrrolidine-2,5-dicarboxylic acid derivatives have been used to create complex structures with various metals. These compounds exhibit interesting magnetic properties, which could be explored further in materials science and magnetic applications (Plater et al., 1999).

Schiff Base Complexes and NMR Spectroscopy

Ni(II) complexes of Schiff bases derived from 1-benzylpyrrolidine-2-carboxamide were synthesized, and their structures were determined. The study provided valuable information on the conformations, hydrogen bonding, and NMR spectroscopic properties of these complexes (Langer et al., 2007).

Microbial Decyanation and Green Chemistry

The compound 1-benzylpyrrolidine-2,5-dicarbonitrile was subjected to microbial decyanation, revealing the potential for green chemistry applications. The study provided insights into the mechanisms involved and the efficiency of microbiological catalysis compared to chemical methods (Pinheiro et al., 2011).

Safety And Hazards

The safety information for 1-benzylpyrrolidine-2,5-dicarboxylic acid includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-benzylpyrrolidine-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)10-6-7-11(13(17)18)14(10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREMUNONTQIPQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1C(=O)O)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403586
Record name 1-benzylpyrrolidine-2,5-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzylpyrrolidine-2,5-dicarboxylic Acid

CAS RN

433933-93-8, 52321-07-0
Record name 1-benzylpyrrolidine-2,5-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(2R,5S)-1-benzylpyrrolidine-2,5-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Liu, TM Cheng, HM Zhang… - Archiv der Pharmazie: An …, 2003 - Wiley Online Library
Based on the structure characteristics of the lead compounds, 1, 1′ octanedioyl‐4, 4′‐dimethyl‐4, 4′‐dibenzyl dipiperazinium dibromide (2) and 3, 8‐disubstituted‐3, 8‐diazabicyclo …
Number of citations: 12 onlinelibrary.wiley.com
M Shi, Y Satoh, Y Masaki - Journal of the Chemical Society, Perkin …, 1998 - pubs.rsc.org
Two kinds of chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives having a β-aminoalcohol moiety have been successfully synthesized and their catalytic abilities of chiral …
Number of citations: 37 pubs.rsc.org

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